molecular formula C10H15BrN2O2 B2909786 ethyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate CAS No. 1856090-78-2

ethyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B2909786
CAS No.: 1856090-78-2
M. Wt: 275.146
InChI Key: PGUHETJASAQVJT-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate is a pyrazole derivative, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the bromine atom and the ester group in this compound makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-1H-pyrazole with ethyl isobutyl ketone in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 4-azido or 4-thio derivatives.

    Oxidation: Conversion to carboxylic acids or alcohols.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

Ethyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the development of bioactive molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Ethyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:

    4-Bromo-1H-pyrazole: Lacks the ester and isobutyl groups, making it less versatile in certain synthetic applications.

    Ethyl 1H-pyrazole-4-carboxylate: Lacks the bromine atom, which limits its use in substitution reactions.

    1-Isobutyl-1H-pyrazole-5-carboxylate: Lacks the bromine atom, reducing its reactivity in coupling reactions.

The unique combination of functional groups in this compound makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 4-bromo-2-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-4-15-10(14)9-8(11)5-12-13(9)6-7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUHETJASAQVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1CC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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